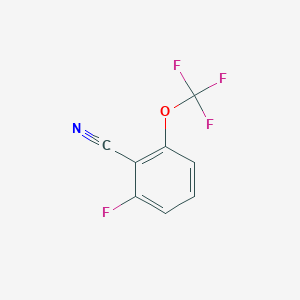

2-Fluoro-6-(trifluoromethoxy)benzonitrile

Overview

Description

2-Fluoro-6-(trifluoromethoxy)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .

Synthesis Analysis

The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzonitrile involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-(trifluoromethoxy)benzonitrile is C8H3F4NO . Its molecular weight is 205.11 . The InChI key is DBEVPZOCVMDKRP-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethoxy)benzonitrile participates in the synthesis of 2-amino-5-trifluoromethylquinazoline . It is also used for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis

2-Fluoro-6-(trifluoromethoxy)benzonitrile is a solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas . It has a melting point of 28 °C .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of organic compounds involving fluorine atoms, such as 2-Fluoro-6-(trifluoromethoxy)benzonitrile, have been a subject of research due to their unique properties and applications. For instance, studies on the practical synthesis of fluorinated biphenyls, which share some structural similarities with 2-Fluoro-6-(trifluoromethoxy)benzonitrile, highlight the challenges and methodologies in synthesizing fluorinated compounds. These compounds are key intermediates in manufacturing materials with non-steroidal anti-inflammatory and analgesic properties (Qiu et al., 2009).

Environmental Impact and Biodegradation

Research into the environmental impact and biodegradation of fluorinated compounds, including those with structures similar to 2-Fluoro-6-(trifluoromethoxy)benzonitrile, has been significant. Studies have focused on understanding the persistence, biodegradation, and potential environmental risks of fluorinated substances. These substances are known for their stability and resistance to degradation, raising concerns about their environmental persistence and impact. Research in this area aims to evaluate the biodegradability of these compounds and their effects on the environment (Frömel & Knepper, 2010).

Fluoroalkylation Reactions

The development of fluoroalkylation reactions, including methods for incorporating fluorinated groups into organic molecules, is critical for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The unique properties imparted by fluorine atoms, such as increased stability and altered reactivity, make these methodologies valuable for creating compounds with enhanced performance. Research in this area explores aqueous fluoroalkylation and other environmentally friendly approaches to introduce fluorinated groups into target molecules, highlighting the role of catalytic systems and novel reagents in these processes (Song et al., 2018).

Novel Fluorinated Alternatives

The search for novel fluorinated alternatives to existing compounds has led to the identification of substances with potentially lower environmental impact and improved performance characteristics. Research efforts are directed towards finding replacements for long-chain perfluoroalkyl substances due to concerns about their persistence and bioaccumulation. Studies review the sources, fates, and environmental effects of alternative compounds, assessing their potential as safer alternatives to traditional fluorinated substances (Wang et al., 2019).

Safety And Hazards

2-Fluoro-6-(trifluoromethoxy)benzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEVPZOCVMDKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)

![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)

![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)

![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)

![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)

![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)

![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)

![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)